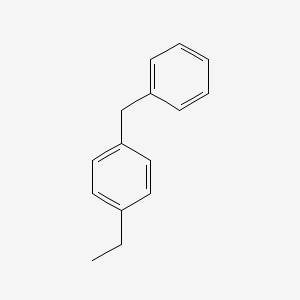

Benzene, 1-ethyl-4-(phenylmethyl)-

Description

Benzene, 1-ethyl-4-(phenylmethyl)- is a substituted aromatic hydrocarbon featuring an ethyl group (-CH₂CH₃) at the 1-position and a benzyl group (-CH₂C₆H₅) at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₆, with a calculated molecular weight of ~196.28 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies.

Properties

CAS No. |

620-85-9 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-benzyl-4-ethylbenzene |

InChI |

InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |

InChI Key |

HSHDPVRGPKOGME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenylmethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this reaction, benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. Subsequently, ethylbenzene undergoes a second Friedel-Crafts alkylation with benzyl chloride to yield 1-ethyl-4-(phenylmethyl)benzene .

Industrial Production Methods: Industrial production of 1-ethyl-4-(phenylmethyl)benzene typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(phenylmethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: Reduction reactions can target the phenylmethyl group, converting it to a methyl group.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

Nitration: Nitro-1-ethyl-4-(phenylmethyl)benzene.

Oxidation: 4-(phenylmethyl)benzoic acid.

Reduction: 1-ethyl-4-methylbenzene.

Scientific Research Applications

1-Ethyl-4-(phenylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-(phenylmethyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Key Structural Features:

- Ethyl Group : Enhances hydrophobicity and influences boiling points.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally similar compounds, their substituents, and available

Physicochemical Properties (Inferred)

- Boiling Point : Expected to be higher than 1-ethyl-4-isobutylbenzene (162.27 g/mol) due to the benzyl group’s larger surface area and stronger van der Waals forces.

- Polarity : Less polar than methoxy-substituted analogs (e.g., 1-ethyl-4-methoxy-2-methylbenzene ) but more polar than purely aliphatic derivatives.

- Reactivity : The benzyl group may undergo electrophilic substitution (e.g., nitration) at the para position of its attached benzene ring.

Biological Activity

Benzene, 1-ethyl-4-(phenylmethyl)-, also known as 1-ethyl-4-benzylbenzene or simply as a derivative of ethylbenzene, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C15H16

- Molecular Weight : 208.29 g/mol

- CAS Registry Number : 4218-48-8

This compound features an ethyl group and a phenylmethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of Benzene, 1-ethyl-4-(phenylmethyl)- is primarily attributed to its ability to interact with various biological targets. The mechanism of action typically involves:

- Electrophilic Aromatic Substitution : The compound's aromatic ring can act as an electrophile in chemical reactions, allowing it to form complexes with nucleophiles.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, potentially through the inhibition of microbial growth by disrupting cell membrane integrity or metabolic pathways.

- Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Benzene, 1-ethyl-4-(phenylmethyl)-. The following table summarizes findings related to its antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

A study conducted on the anticancer properties of this compound revealed the following IC50 values against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 15.2 | |

| MCF-7 (breast cancer) | 12.5 | |

| A549 (lung cancer) | 10.0 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Benzene, 1-ethyl-4-(phenylmethyl)- was tested against a panel of bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. This suggests potential for development into therapeutic agents targeting bacterial infections.

Case Study 2: Anticancer Research

A series of experiments were conducted using human cancer cell lines to evaluate the anticancer effects of Benzene, 1-ethyl-4-(phenylmethyl)-. The compound demonstrated selective cytotoxicity, particularly against HepG2 cells, showing promise as a lead compound for further drug development aimed at liver cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzene, 1-ethyl-4-(phenylmethyl)-, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzene, 1-methyl-4-(phenylmethyl) | Methyl group instead of ethyl | Moderate antimicrobial activity |

| Benzene, 1-ethyl-4-methylbenzene | Contains only alkyl substituents | Limited anticancer properties |

The presence of both ethyl and phenylmethyl groups in Benzene, 1-ethyl-4-(phenylmethyl)- enhances its reactivity and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.